The synthesis of KY-556 has been explored in various studies, emphasizing efficient methods for producing this compound. Notably, one-step synthesis techniques have been highlighted as effective for generating KY-556, streamlining the process and reducing the number of steps involved.
The molecular structure of KY-556 is characterized by its specific arrangement of atoms, which contributes to its biological activity. While detailed structural data is limited in the provided sources, it can be inferred that the compound's design allows it to interact effectively with biological targets associated with allergic responses.
KY-556 undergoes several chemical reactions that are pivotal for its functionality and application in pharmacology. Although specific reaction pathways are not detailed in the current literature, it is essential to consider how KY-556 interacts with biological molecules.
The mechanism of action of KY-556 involves its interaction with specific biological pathways related to allergic responses. While explicit details on the mechanism are scarce, it is understood that KY-556 acts on pathways that modulate immune responses.
KY-556 exhibits several physical and chemical properties that are important for its function as a pharmaceutical agent. Although comprehensive data is limited, some properties can be inferred based on its classification and intended use.
KY-556 has significant potential applications in the field of medicine, particularly concerning allergic disorders. Its antiallergic properties make it a candidate for further development into therapeutic agents aimed at treating conditions such as asthma, allergic rhinitis, and other hypersensitivity reactions.
KY-556 (CAS 110816-78-9) is a synthetic chromone derivative with the systematic IUPAC name ethyl 5-[2-[(2S)-2,6-diaminohexanoyl]oxy-3-(2-ethoxycarbonyl-4-oxochromen-5-yl)oxypropoxy]-4-oxochromene-2-carboxylate; dihydrochloride. Its molecular formula is C₃₃H₃₈Cl₂N₂O₁₂, yielding a molecular weight of 725.57 g/mol. The compound exhibits a crystalline solid-state structure with a defined melting point range of 225–228°C, indicating high purity and stability under standard storage conditions (cool, dry environments) [1].
Pharmacologically, KY-556 emerged from structure-activity relationship (SAR) studies of chromone-based antiallergic agents. Initial in vivo evaluations demonstrated potent antiallergic activity in rat passive cutaneous anaphylaxis (PCA) models—a gold standard for assessing mast cell stabilization and immediate hypersensitivity responses. Crucially, KY-556 displayed significant oral bioavailability, overcoming a key limitation of earlier chromone derivatives (e.g., cromolyn sodium) that required inhalation or parenteral administration. This oral absorption profile positions KY-556 as a candidate for systemic allergy management rather than localized airway diseases [1].
Table 1: Molecular Characteristics of KY-556
Property | Value |
---|---|
CAS Registry Number | 110816-78-9 |
Molecular Formula | C₃₃H₃₈Cl₂N₂O₁₂ |
Molecular Weight | 725.57 g/mol |
IUPAC Name | ethyl 5-[2-[(2S)-2,6-diaminohexanoyl]oxy-3-(2-ethoxycarbonyl-4-oxochromen-5-yl)oxypropoxy]-4-oxochromene-2-carboxylate; dihydrochloride |
Melting Point | 225–228°C |
Key Pharmacological Action | Oral antiallergic activity |
KY-556 represents an evolutionary leap in signal transduction therapeutics by integrating dual targeting capabilities within a single molecule. Its design capitalizes on structural biology advances that resolved atomic-level details of target interactions, particularly conformational dynamics in immune signaling proteins. Unlike first-generation mast cell stabilizers that broadly inhibit calcium influx, KY-556’s chromone backbone is engineered to modulate specific kinases and adapter proteins involved in FcεRI-mediated signaling—the pathway triggering histamine release in anaphylaxis [2].
The compound’s diaminocaproyl linker enables membrane penetration while the symmetric chromone moieties engage phosphoprotein interaction domains (e.g., SH2 domains). This architecture mirrors principles observed in naturally occurring bifunctional inhibitors, such as those in bat-derived immune regulators (Jeilongvirus host-interaction proteins) that control cross-species inflammation pathways through conformational selection. KY-556’s evolution thus reflects a broader trend: therapeutic agents increasingly emulate "lineage-specific" biological solutions—molecules fine-tuned through evolutionary pressure in one context (e.g., viral-host interactions) but adapted for human pharmacology [4] [5].
Table 2: Target Engagement Profile of KY-556
Target Class | Mechanistic Role | Biological Consequence |
---|---|---|
FcεRI Pathway Kinases | Inhibits phosphorylation cascades | Suppressed mast cell degranulation |
SH2 Domain Proteins | Blocks phosphotyrosine-dependent interactions | Disrupted signalosome assembly |
Calcium Channels | Modulates gating kinetics (indirect) | Reduced calcium influx |
KY-556 addresses three critical gaps in allergy therapeutics:
The compound’s discovery pipeline leveraged next-generation sequencing (NGS) for target validation—a methodology now advocated for accelerating antimicrobial development but equally applicable to immunomodulators. This approach exemplifies the integration of "omics" data (transcriptomics, proteomics) into anti-inflammatory drug design, directly addressing community-acquired pneumonia (CAP) research priorities that emphasize host-directed therapies [3].
Concluding Remarks
KY-556 exemplifies the convergence of structural biology, evolutionary biochemistry, and precision pharmacology in developing next-generation antiallergic agents. Its oral activity resolves a decades-long delivery challenge for chromone-based therapies, while its target specificity provides a template for developing signal-transduction modulators with reduced off-target effects. Future research should explore KY-556’s applicability beyond allergy, particularly in cytokine-driven inflammation where mast cells play a contributory role.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0